Lipophilicity Advantage: +1.02 LogP Unit Increase Over the Non-Fluorinated Parent Benzophenone
The 3'-trifluoromethyl substituent on compound 898762-05-5 raises the computed LogP to 4.21, compared to a LogP of 3.19 for the non-fluorinated parent 3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS 898761-26-7). This represents a ΔLogP of +1.02 . In the broader context of CNS drug discovery, compounds within the LogP range of 3–5 are often prioritized for optimal blood–brain barrier penetration, while the non-fluorinated analog (LogP ~3.2) may exhibit insufficient passive membrane partitioning for certain intracellular or CNS targets [1]. The polar surface area (PSA) remains constant at 38.77 Ų for both compounds, indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity .
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.21320 (898762-05-5) |
| Comparator Or Baseline | LogP = 3.19440 (non-fluorinated parent, CAS 898761-26-7) |
| Quantified Difference | ΔLogP = +1.02 (32% increase) |
| Conditions | Computed values from ChemSrc database (fragment-based method); PSA held constant at 38.77 Ų for both compounds |
Why This Matters
A 1-log unit increase in LogP translates to approximately a 10-fold increase in octanol-water partition coefficient, which can substantially alter membrane permeability, non-specific protein binding, and in vivo distribution—making the fluorinated compound a distinct chemical tool for permeability-dependent assays.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. Review summarizing optimal LogP (2–5) and PSA (<90 Ų) ranges for CNS drug candidates. View Source
